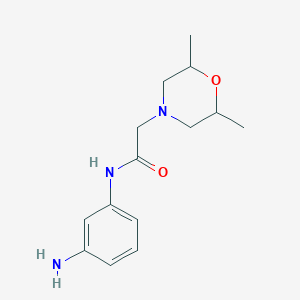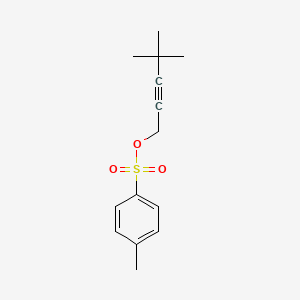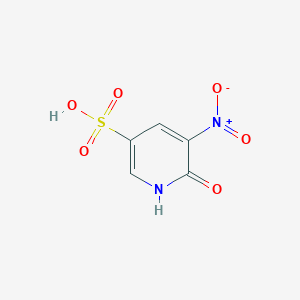
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid is a heterocyclic compound that contains a pyridine ring substituted with nitro, oxo, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid typically involves a multi-step process starting from 3-nitropyridine. The key steps include:
Oxidation: Conversion of the pyridine ring to include an oxo group.
Sulfonation: Introduction of the sulfonic acid group.
A common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine. Further reactions lead to the formation of 5-nitropyridine-2-sulfonic acid, which can be converted to this compound through additional steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-6-oxo-1H-pyridine-3-sulfonic acid.
Scientific Research Applications
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
3-nitropyridine: A precursor in the synthesis of 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid.
5-nitropyridine-2-sulfonic acid: An intermediate in the synthesis process.
4-substituted-3-nitropyridines: Compounds with similar structures but different substitution patterns.
Uniqueness
This compound is unique due to the presence of both nitro and sulfonic acid groups on the pyridine ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H4N2O6S |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4N2O6S/c8-5-4(7(9)10)1-3(2-6-5)14(11,12)13/h1-2H,(H,6,8)(H,11,12,13) |
InChI Key |
FLKXLKXMQGXNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
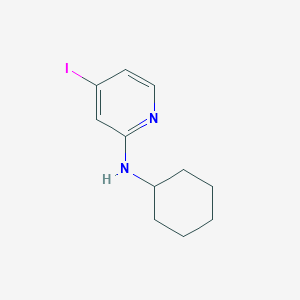
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
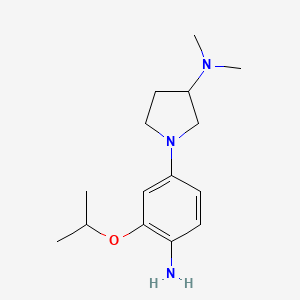
![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)
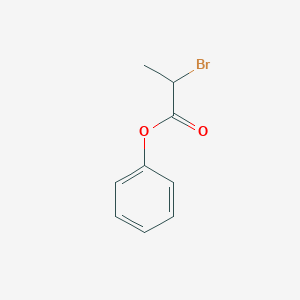
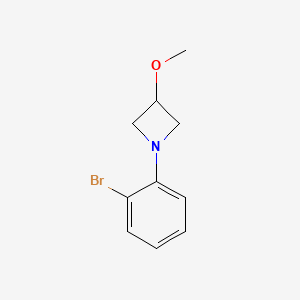
![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)

![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
